Tetrac
Overview
Description
Tetraiodothyroacetic acid is a naturally occurring derivative of the thyroid hormone L-thyroxine. It is known for its significant role in various biological processes, particularly in the regulation of cell division, angiogenesis, and cancer cell proliferation. This compound has garnered attention due to its potential therapeutic applications, especially in oncology .
Mechanism of Action
Target of Action
Tetrac, or Tetraiodothyroacetic acid, is a derivative of the thyroid hormone L-thyroxine (T4). Its primary targets are the thyrointegrin receptors , specifically integrin αvβ3 . These receptors are overexpressed on cancer cells and rapidly dividing endothelial cells . This compound also targets β-catenin and HMGA2 , which are implicated in cancer cell proliferation .
Mode of Action
This compound acts as a thyrointegrin receptor antagonist, blocking the actions of T4 and 3,5,3’-triiodo-L-thyronine (T3) at the cell surface receptor for thyroid hormone on integrin αvβ3 . It competes with T4 for binding to the integrin, leading to blockage of cancer cell responses to thyroid hormones .
Biochemical Pathways
This compound disrupts several biochemical pathways that are critical to cancer cell proliferation and metastasis. It inhibits the pro-angiogenic activities of vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF), leading to a reduction in the transcription of vascular growth factors/growth factor receptors, hypoxia-inducible factor-1α, pro-angiogenic cytokines, and other pro-angiogenic genes . At the same time, it stimulates the expression of endogenous angiogenesis inhibitors .
Pharmacokinetics
Nanothis compound has been designed to limit this compound to the extracellular space, optimizing exposure of its structure to the receptor site on αvβ3 .
Result of Action
This compound has anti-angiogenic and anti-tumor activities . It reduces endothelial cell proliferation, migration, and tube formation . It also disrupts thyroid hormone-stimulated tumor recruitment, differentiation, and the pro-angiogenic signaling of tumor stroma-associated mesenchymal stem cells . In addition, this compound induces apoptosis in cancer cells .
Action Environment
The effectiveness of this compound against various cancers suggests that it may be influenced by the specific genetic and cellular environment of different cancer types .
Biochemical Analysis
Biochemical Properties
Tetraiodothyroacetic acid (Tetrac) plays a crucial role in various biochemical reactions. It interacts with the integrin αvβ3 receptor on the plasma membrane, which is known to mediate several cellular processes. This compound inhibits the binding of thyroid hormones T4 and T3 to this receptor, thereby blocking the activation of the MAPK/ERK1/2 signaling pathway . This interaction is significant as it disrupts cancer cell proliferation and angiogenesis, making this compound a potential anti-cancer agent .
Cellular Effects
Tetraiodothyroacetic acid (this compound) exerts profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the proliferation of cancer cells and reduce angiogenesis by blocking the integrin αvβ3 receptor . Additionally, this compound affects the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its anti-cancer properties .
Molecular Mechanism
The molecular mechanism of Tetraiodothyroacetic acid (this compound) involves its binding interactions with biomolecules and subsequent effects on cellular processes. This compound binds to the integrin αvβ3 receptor on the cell surface, inhibiting the binding of thyroid hormones T4 and T3 . This inhibition prevents the activation of the MAPK/ERK1/2 signaling pathway, which is crucial for cancer cell proliferation and survival . Additionally, this compound has been shown to modulate gene expression by influencing transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tetraiodothyroacetic acid (this compound) have been observed to change over time. This compound is relatively stable and does not degrade quickly, allowing for sustained effects on cellular function . Long-term studies have shown that this compound can maintain its anti-cancer properties over extended periods, making it a promising candidate for therapeutic applications .
Dosage Effects in Animal Models
The effects of Tetraiodothyroacetic acid (this compound) vary with different dosages in animal models. At lower doses, this compound has been shown to inhibit cancer cell proliferation and angiogenesis without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including adverse impacts on normal cellular functions and potential organ damage . Therefore, careful dosage optimization is essential for maximizing the therapeutic benefits of this compound while minimizing its toxic effects.
Metabolic Pathways
Tetraiodothyroacetic acid (this compound) is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate thyroid hormone metabolism and signaling . This compound competes with T4 and T3 for binding to the integrin αvβ3 receptor, thereby modulating the metabolic flux and levels of thyroid hormone metabolites . This interaction is crucial for its anti-cancer properties, as it disrupts the metabolic processes that support cancer cell growth and survival .
Transport and Distribution
Tetraiodothyroacetic acid (this compound) is transported and distributed within cells and tissues through specific transporters and binding proteins . It primarily localizes to the plasma membrane, where it interacts with the integrin αvβ3 receptor . This localization is essential for its biological activity, as it allows this compound to effectively inhibit thyroid hormone signaling and exert its anti-cancer effects .
Subcellular Localization
The subcellular localization of Tetraiodothyroacetic acid (this compound) is primarily at the plasma membrane, where it interacts with the integrin αvβ3 receptor . This interaction is facilitated by targeting signals and post-translational modifications that direct this compound to the cell surface . The localization of this compound at the plasma membrane is crucial for its activity, as it enables the inhibition of thyroid hormone signaling and the disruption of cancer cell proliferation and angiogenesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetraiodothyroacetic acid can be synthesized through the iodination of thyroacetic acid. The process involves the use of iodine and a suitable oxidizing agent under controlled conditions to ensure the selective iodination of the aromatic rings .
Industrial Production Methods: In industrial settings, the production of tetraiodothyroacetic acid involves large-scale iodination reactions, followed by purification steps such as crystallization and chromatography to obtain the pure compound. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: Tetraiodothyroacetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower iodinated derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various iodinated derivatives and substituted aromatic compounds .
Scientific Research Applications
Tetraiodothyroacetic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It plays a role in studying thyroid hormone metabolism and its effects on cellular processes.
Medicine: It has potential therapeutic applications in treating thyroid-related disorders and certain types of cancer. .
Industry: It is used in the production of thyroid hormone analogs and as a component in diagnostic assays.
Comparison with Similar Compounds
- Triiodothyroacetic acid
- Diiodothyroacetic acid
- Monoiodothyroacetic acid
Comparison: Tetraiodothyroacetic acid is unique due to its high iodine content, which enhances its binding affinity to the thyroid hormone receptor. This makes it more effective in inhibiting thyroid hormone-mediated signaling pathways compared to its lower iodinated counterparts .
Properties
IUPAC Name |
2-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8I4O4/c15-8-4-7(5-9(16)13(8)21)22-14-10(17)1-6(2-11(14)18)3-12(19)20/h1-2,4-5,21H,3H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPJYSSNKSXAVDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8I4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5048186 | |
Record name | Tetrac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5048186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
747.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67-30-1 | |
Record name | Tetraiodothyroacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67-30-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetraiodothyroacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067301 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetraiodothyroacetic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01751 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tetrac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5048186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.590 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,3',5,5'-TETRAIODOTHYROACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PA7UX1FFYQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of Tetrac?
A1: this compound primarily targets the cell surface receptor located on integrin αvβ3. This integrin is predominantly expressed by cancer cells, dividing endothelial cells, and vascular smooth muscle cells. [, , ]
Q2: How does this compound interact with its target?
A2: this compound acts as an antagonist at the thyroid hormone receptor site on integrin αvβ3, blocking the binding and actions of the natural thyroid hormones L-thyroxine (T4) and 3,5,3'-triiodo-L-thyronine (T3). [, , ]
Q3: What are the downstream effects of this compound binding to integrin αvβ3?
A3: this compound binding to αvβ3 triggers several downstream effects, including:- Inhibition of tumor cell proliferation [, , , , ]- Inhibition of angiogenesis [, , , , , ]- Induction of apoptosis [, , , ]- Disruption of cancer cell survival pathway gene expression [, , ]- Inhibition of repair of radiation-induced DNA double-strand breaks [, , ]
Q4: Does this compound have any agonist-independent effects at integrin αvβ3?
A4: Yes, in addition to antagonizing T4 and T3, this compound also exerts agonist-independent anti-proliferative effects by modulating the transcription of cancer cell genes involved in cell survival, cell cycle control, angiogenesis, apoptosis, chemotherapeutic agent export, and DNA repair. []
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C15H10I4O4, and its molecular weight is 677.9 g/mol.
Q6: Has this compound been formulated into nanoparticles?
A6: Yes, this compound has been successfully conjugated to a poly (lactic-co-glycolic acid) (PLGA) polymer to create nanoparticles known as Nanothis compound or Nano-diamino-tetrac (NDAT). [, ]
Q7: What are the advantages of Nanothis compound over unmodified this compound?
A7: Nanothis compound offers several advantages, including:- Enhanced potency compared to unmodified this compound [, ]- Exclusive action at the cell surface, preventing cell entry [, ]- Potential for targeted drug delivery by encapsulating chemotherapeutic agents within the nanoparticle []
Q8: How does the deamination of T4 to create this compound affect its activity?
A8: Deamination of T4 to this compound significantly alters its activity profile. While T4 acts primarily through the classical nuclear thyroid hormone receptor, this compound selectively targets the integrin αvβ3 receptor, leading to distinct downstream effects. [, ]
Q9: How is this compound metabolized in the body?
A9: In rats, this compound has been shown to bind to transthyretin (prealbumin) in serum. [, ] Further research is needed to fully elucidate the metabolism and elimination pathways of this compound in different species.
Q10: What types of cancer cells have shown sensitivity to this compound in vitro?
A10: In vitro studies have demonstrated the anti-proliferative and pro-apoptotic effects of this compound on various human cancer cell lines, including:- Follicular thyroid carcinoma (FTC) []- Medullary thyroid carcinoma (h-MTC) []- Renal cell carcinoma (RCC) []- Breast cancer [, , ]- Gastric cancer []- Glioblastoma [, ]- Multiple myeloma [, ]- Colorectal cancer [, ]- Basal cell carcinoma []
Q11: What is the evidence for the in vivo efficacy of this compound?
A11: Studies using xenograft models in nude mice have shown that this compound and its nanoparticulate formulations effectively inhibit tumor growth in various human cancer types, including:- Follicular thyroid carcinoma (FTC) []- Medullary thyroid carcinoma (h-MTC) []- Renal cell carcinoma (RCC) []- Glioblastoma [, ]- Prostate cancer []- Pancreatic cancer []- Urinary bladder cancer []
Q12: Are there any known mechanisms of resistance to this compound?
A12: While specific resistance mechanisms to this compound haven't been fully elucidated, the variable expression levels of integrin αvβ3 on different cancer cells may play a role in sensitivity to the drug. [] Further research is needed to identify potential resistance mechanisms and develop strategies to overcome them.
Q13: How does the nanoparticulate formulation of this compound (Nanothis compound) affect its delivery and targeting?
A13: Nanothis compound, due to its size and surface properties, offers improved tumor targeting compared to unmodified this compound. The nanoparticle formulation can passively accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect, leading to increased drug concentration at the tumor site. [, ]
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